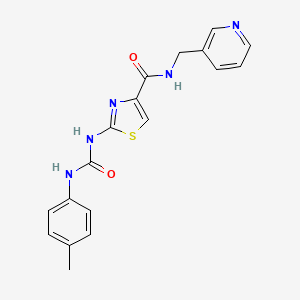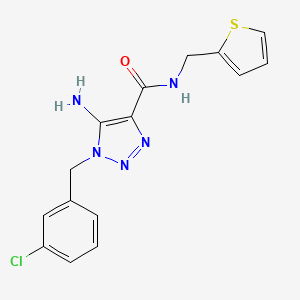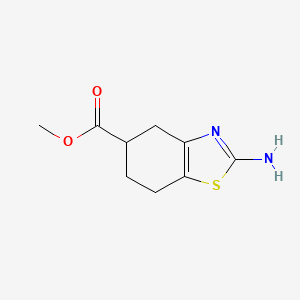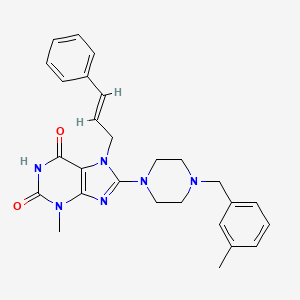![molecular formula C20H17FN4O2S B2838319 N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-75-9](/img/structure/B2838319.png)
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex chemical compound used in diverse scientific research due to its unique properties and potential applications in various fields. It belongs to the class of triazole compounds, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain .
Molecular Structure Analysis
Triazole compounds, including “this compound”, have a molecular structure that allows them to bind readily in the biological system with a variety of enzymes and receptors . This makes them versatile in showing biological activities.Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For instance, the introduction of fluoro, chloro, and cyano groups at the p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Aplicaciones Científicas De Investigación
Agricultural Applications
Compounds within the [1,2,4]triazolo[1,5-a]pyridine sulfonamide family have demonstrated significant herbicidal activity. For instance, specific substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those similar in structure to the chemical , have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their potential use in agriculture for weed control without causing harm to the crops (Moran, 2003) Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health.
Antimicrobial and Antifungal Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives have been explored, with these compounds screened for their antimicrobial activity. This area of research indicates the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Abdel-Motaal & Raslan, 2014) Synthesis and Antimicrobial Evaluation of Some 1,2,4-Triazolo[1,5-a]Pyridine, Pyrimidine Sulfonamides and Sulfinyl Derivatives.
Anticancer Research
Modifications of the [1,2,4]triazolo[1,5-a]pyridin-2-yl moiety, as seen in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have been investigated for their anticancer effects. These studies have led to the development of compounds with potent antiproliferative activities against human cancer cell lines, highlighting the chemical's relevance in medicinal chemistry for cancer treatment research (Wang et al., 2015) Modification of N-(6-(2-Methoxy-3-(4-Fluorophenylsulfonamido)Pyridin-5-Yl)-[1,2,4]Triazolo[1,5-a]Pyridin-2-Yl)Acetamide as PI3Ks Inhibitor by Replacement of the Acetamide Group with Alkylurea.
Enzyme Inhibition for Drug Design
In drug design, the inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, has been researched. These studies are vital for understanding the molecular mechanisms of action of potential drug candidates and for the development of targeted therapies for diseases such as cancer and glaucoma (Alafeefy et al., 2015) Inhibition of Human Carbonic Anhydrase Isozymes I, II, IX, and XII with a New Series of Sulfonamides Incorporating Aroylhydrazone-, [1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazinyl- or 2-(Cyanophenylmethylene)-1,3,4-Thiadiazol-3(2H)-yl Moieties.
Direcciones Futuras
Given the versatile biological activities of triazole compounds and the increasing need to develop alternative treatments that act via a unique mechanism of action , there is potential for further exploration and development of “N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” in various fields of research.
Propiedades
IUPAC Name |
N-benzyl-N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-7-8-17(11-19(15)21)25(12-16-5-3-2-4-6-16)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJVMDAZBTLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)


![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)


![N-(2-chlorobenzyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2838250.png)
![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

